
3-Cyclopropylisonicotinaldehyde
Vue d'ensemble
Description
3-Cyclopropylisonicotinaldehyde is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthetic Utility in Organic Chemistry
Research has demonstrated that cyclopropane rings, such as those in 3-Cyclopropylisonicotinaldehyde, are valuable in synthetic organic chemistry. They serve as unique three-carbon synthons, useful in various synthetic transformations. The synthetic utility of cyclopropanols and related derivatives is emphasized, highlighting their reactivity modes like homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, among others (McDonald et al., 2020).
2. Role in Biosynthesis of Natural Products
Cyclopropane groups are crucial in the biosynthesis of various natural products, some of which have significant pharmaceutical applications. Studies have focused on the biosynthetic strategies for constructing cyclopropane rings, highlighting their roles in natural product formation and potential therapeutic applications (Thibodeaux et al., 2012).
3. Applications in Chemical Transformations
Donor-acceptor cyclopropanes, a category to which this compound belongs, are widely used in chemical transformations. Their application in [3 + 3]-cycloaddition reactions and the generation of structurally diverse pyridazine derivatives have been explored (Garve et al., 2016).
4. Pharmaceutical and Medicinal Applications
The cyclopropyl group, a key feature in this compound, has been found increasingly useful in drug development. Its structural and electronic properties make it an essential component in many preclinical and clinical drug molecules. The review by Talele (2016) focuses on the contributions of the cyclopropyl ring to the properties of drugs containing it, including potency enhancement and reduced off-target effects (Talele, 2016).
Safety and Hazards
Safety data for 3-Cyclopropylisonicotinaldehyde suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Orientations Futures
While specific future directions for 3-Cyclopropylisonicotinaldehyde are not explicitly mentioned in the available literature, the field of synthetic chemistry continues to evolve, with ongoing research into new synthetic strategies, environmental sustainability, and the development of novel compounds . These advancements could potentially impact the future use and development of compounds like this compound.
Propriétés
IUPAC Name |
3-cyclopropylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLTSWNWYBRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744797 | |
| Record name | 3-Cyclopropylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063960-86-0 | |
| Record name | 3-Cyclopropylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


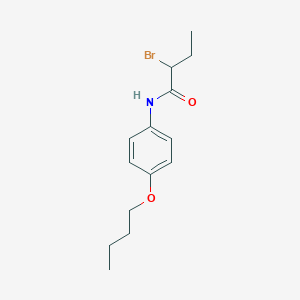
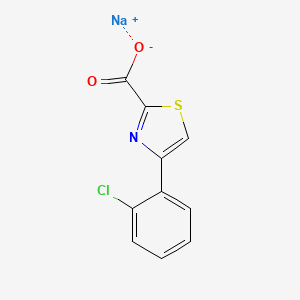
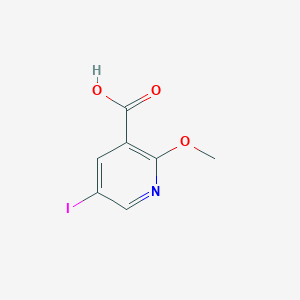

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)
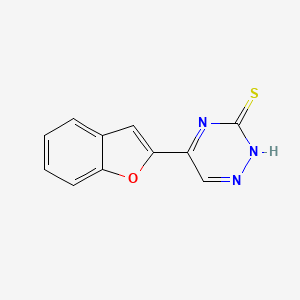
![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)

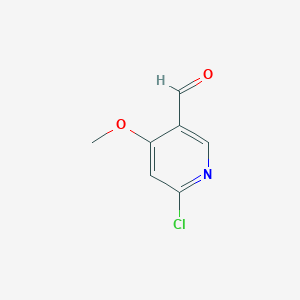
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)

